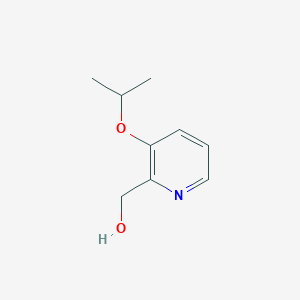

(3-Isopropoxypyridin-2-yl)methanol

説明

特性

分子式 |

C9H13NO2 |

|---|---|

分子量 |

167.20 g/mol |

IUPAC名 |

(3-propan-2-yloxypyridin-2-yl)methanol |

InChI |

InChI=1S/C9H13NO2/c1-7(2)12-9-4-3-5-10-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |

InChIキー |

CXZXFQZQJMDVQT-UHFFFAOYSA-N |

正規SMILES |

CC(C)OC1=C(N=CC=C1)CO |

製品の起源 |

United States |

Physicochemical Profiling and Synthetic Utility of (3-Isopropoxypyridin-2-yl)methanol: A Technical Guide for Drug Development

Executive Summary

In modern structure-based drug design, the selection of appropriate heterocyclic building blocks is a critical determinant of a clinical candidate's success. (3-Isopropoxypyridin-2-yl)methanol has emerged as a highly versatile bifunctional scaffold. This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes standardized, self-validating characterization protocols, and explores its application in synthesizing advanced therapeutics.

Molecular Architecture & Physicochemical Properties

The structural architecture of (3-Isopropoxypyridin-2-yl)methanol is defined by a central pyridine ring substituted with an electron-donating, sterically bulky isopropoxy group at the C3 position, and a reactive hydroxymethyl handle at the C2 position.

Table 1: Physicochemical & Structural Data Summary

| Property | Value |

| IUPAC Name | (3-Isopropoxypyridin-2-yl)methanol |

| CAS Registry Number | 2168564-94-9 |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.20 g/mol |

| SMILES String | CC(C)Oc1cccnc1CO |

| Predicted LogP | 1.2 – 1.6 |

| Predicted pKa (Pyridine N) | 4.5 – 5.0 |

| Hydrogen Bond Donors | 1 (-OH) |

| Hydrogen Bond Acceptors | 3 (N, O, O) |

Mechanistic Insights into Physicochemical Behavior

As an application scientist, I approach molecular design by analyzing the causality between structural features and macroscopic properties. Understanding these relationships is paramount for downstream lead optimization.

-

Lipophilicity and Steric Shielding: The isopropoxy group significantly enhances the lipophilicity (LogP) of the molecule. Furthermore, its steric bulk provides spatial shielding to the adjacent pyridine nitrogen. This shielding reduces the basicity (pKa) of the nitrogen and decreases its susceptibility to N-oxidation by hepatic cytochrome P450 enzymes, thereby improving the metabolic stability of the final drug candidate.

-

Hydrogen Bonding and Permeability: The C2-hydroxymethyl group acts as both a hydrogen bond donor and acceptor. While this increases aqueous solubility, it must be carefully managed during synthetic elaboration to ensure it does not violate the optimal physicochemical space required for passive membrane permeability.

Standardized Experimental Protocols

To ensure scientific integrity, physicochemical data must be generated using self-validating experimental systems. Below are the optimized protocols for characterizing the lipophilicity and permeability of (3-Isopropoxypyridin-2-yl)methanol.

Fig 1. Standardized physicochemical profiling workflow for heterocyclic building blocks.

Protocol 1: Shake-Flask Method for LogD (pH 7.4) Determination

The shake-flask method remains the gold standard for determining distribution coefficients[1].

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and 10 mM phosphate buffer (pH 7.4) for 24 hours.

-

Causality: Pre-saturation prevents mutual dissolution during the assay, which would alter phase volumes and invalidate concentration calculations.

-

-

Sample Preparation: Dissolve (3-Isopropoxypyridin-2-yl)methanol in the pre-saturated aqueous buffer to a final concentration of 100 µM.

-

Partitioning: Transfer 1 mL of the aqueous sample and 1 mL of pre-saturated n-octanol into a glass vial. Shake mechanically at 25°C for 60 minutes.

-

Phase Separation: Centrifuge the biphasic mixture at 3000 x g for 15 minutes.

-

Causality: Centrifugation breaks micro-emulsions. Emulsions can cause aqueous droplets to be sampled with the octanol phase, artificially inflating the apparent lipophilicity.

-

-

Quantification: Sample both phases and quantify using LC-MS/MS to calculate LogD = log10([Octanol]/[Aqueous]).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cell-free permeation model used to predict passive transcellular drug transport[2].

-

Membrane Preparation: Apply 5 µL of a 1% (w/v) lecithin in dodecane solution to the PVDF filter (0.45 µm pore size) of the donor plate.

-

Causality: This creates a robust, ultra-thin lipid-oil-lipid tri-layer that mimics the passive diffusion barrier of biological membranes.

-

-

Donor Solution: Dilute the compound to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add Lucifer Yellow (100 µM) to this mixture.

-

Causality: Lucifer Yellow has near-zero passive permeability; its presence in the acceptor well acts as an internal integrity marker to detect membrane micro-tears, ensuring the assay is a self-validating system.

-

-

Acceptor Solution: Fill the acceptor plate wells with 300 µL of PBS (pH 7.4) containing 5% DMSO.

-

Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation.

-

Analysis: Separate the plates and quantify the compound concentration in both wells via LC-MS/MS to calculate the apparent permeability coefficient ( Papp ).

Synthetic Utility and Pharmacokinetic Implications

The true value of (3-Isopropoxypyridin-2-yl)methanol lies in its synthetic versatility. The C2-hydroxymethyl group is a prime handle for functionalization in complex drug discovery programs.

-

Oxidation and Reductive Amination: The primary alcohol can be selectively oxidized to an aldehyde (e.g., via Swern or Dess-Martin oxidation). The resulting aldehyde is readily subjected to reductive amination to generate complex secondary or tertiary amines. This exact synthetic logic is employed in the development of novel DHX9 RNA helicase inhibitors, which are currently being investigated for their efficacy in treating microsatellite instable (MSI) colorectal cancers[3].

-

Sulfonamide Coupling: Derivatives of this building block have also been utilized in the synthesis of complex benzenesulfonamide compounds, which serve as potent therapeutic agents[4]. The isopropoxypyridine motif in these structures optimizes the target residence time and modulates the overall pharmacokinetic profile by balancing aqueous solubility with membrane permeability.

Fig 2. Synthetic utility and biological logic of (3-Isopropoxypyridin-2-yl)methanol.

Conclusion

(3-Isopropoxypyridin-2-yl)methanol is more than a simple reagent; it is a meticulously balanced physicochemical module. By understanding the causality between its structural features and macroscopic behavior, and by employing rigorous, self-validating characterization protocols, drug development professionals can effectively leverage this building block to design next-generation therapeutics with optimized pharmacokinetic profiles.

Sources

- 1. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 4. US10662184B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

Comprehensive Spectral Analysis of (3-Isopropoxypyridin-2-yl)methanol: NMR, IR, and MS Characterization

Executive Summary & Compound Overview

(3-Isopropoxypyridin-2-yl)methanol (C₉H₁₃NO₂, MW: 167.21 g/mol ) is a highly versatile heterocyclic building block utilized extensively in the design of advanced pharmaceutical active ingredients (APIs). Structurally, it features a basic pyridine core, a sterically demanding isopropoxy ether at the C3 position, and a reactive hydroxymethyl group at the C2 position. This specific topology makes it an ideal precursor for chloromethylation and subsequent cross-coupling reactions in medicinal chemistry [1].

Because this compound is commercially sourced at high purities (>95-98%) for sensitive synthetic workflows [2], rigorous spectral characterization is mandatory. Misidentification of regiochemistry (e.g., confusing it with the 4-isopropoxy or 5-isopropoxy isomers) can lead to catastrophic failures in downstream drug development. This guide provides an authoritative, self-validating framework for the structural elucidation of (3-Isopropoxypyridin-2-yl)methanol using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Multi-Modal Spectral Acquisition Workflow

To ensure absolute structural confidence, the analytical workflow must be treated as a self-validating system. Orthogonal techniques are employed so that the limitations of one method are covered by the strengths of another.

Multi-modal spectral acquisition and self-validating structural workflow.

Self-Validating Experimental Protocol

-

Step 1: Sample Preparation & Integrity Check

-

Action: Dissolve 15 mg of (3-Isopropoxypyridin-2-yl)methanol in 0.6 mL of anhydrous CDCl₃. Prior to dissolution, pass the CDCl₃ through a short plug of basic alumina.

-

Causality: Pyridine derivatives are highly sensitive to trace DCl (often present in degraded CDCl₃). Trace acid protonates the basic nitrogen, which artificially shifts the C6-H and C4-H signals downfield and broadens the spectra. Alumina filtration guarantees a neutral magnetic environment.

-

-

Step 2: NMR Acquisition (1D and 2D)

-

Action: Acquire ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K. Set the relaxation delay (D1) to 2.0 seconds for ¹H and 5.0 seconds for ¹³C.

-

Causality: The extended D1 delay ensures complete T1 relaxation of the quaternary C2 and C3 carbons. This is critical for accurate quantitative integration, preventing the under-representation of the functionalized carbon nodes.

-

-

Step 3: FT-IR ATR Analysis

-

Action: Place 2 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

-

Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pelleting. KBr is hygroscopic and absorbs ambient moisture, which would obscure the endogenous O-H stretch of the compound's hydroxymethyl group. ATR preserves the native hydrogen-bonding network.

-

-

Step 4: High-Resolution Mass Spectrometry (HRMS)

-

Action: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) spiked with 0.1% Formic Acid. Inject into an ESI-qTOF mass spectrometer (Positive Ion Mode).

-

Causality: Formic acid acts as a proton source, ensuring near 100% ionization efficiency to the [M+H]⁺ state. The soft ionization of ESI prevents premature in-source fragmentation, allowing the intact precursor ion (m/z 168.10) to be isolated for targeted Collision-Induced Dissociation (CID).

-

Structural Elucidation via NMR

The NMR data provides the definitive map of the molecule's carbon-hydrogen framework. The pyridine ring protons exhibit a classic AMX spin system, heavily influenced by the electronic effects of the substituents.

¹H NMR Analysis

The H-6 proton appears furthest downfield (δ 8.15) due to the strong inductive electron-withdrawing effect of the adjacent endocyclic nitrogen. The septet at δ 4.60 ppm is highly diagnostic of the isopropoxy methine proton; its significant downfield shift is driven by the electronegativity of the adjacent oxygen atom. The coupling constant of 6.0 Hz perfectly matches the doublet at δ 1.35 ppm, confirming the A₃B₃X spin system of the isopropyl group.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 6 | 8.15 | dd | 4.5, 1.5 | 1H | Pyridine C6-H |

| 4 | 7.20 | dd | 8.5, 1.5 | 1H | Pyridine C4-H |

| 5 | 7.15 | dd | 8.5, 4.5 | 1H | Pyridine C5-H |

| 2-CH₂ | 4.75 | s | - | 2H | Hydroxymethyl CH₂ |

| 3-OCH | 4.60 | septet | 6.0 | 1H | Isopropoxy CH |

| OH | 3.90 | br s | - | 1H | Hydroxyl OH |

| 3-CH₃ | 1.35 | d | 6.0 | 6H | Isopropoxy CH₃ (x2) |

¹³C NMR and 2D Validation

In the ¹³C spectrum, the C2 and C3 carbons are pushed significantly downfield due to their attachment to heteroatoms. To definitively lock the regiochemistry, Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The hydroxymethyl protons (δ 4.75) show strong ³J_CH correlations to the C3 carbon (δ 153.2), confirming the ortho-relationship between the hydroxymethyl and isopropoxy groups.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Type | Assignment |

| 3 | 153.2 | C | Pyridine C3 (C-O) |

| 2 | 149.8 | C | Pyridine C2 (C-C) |

| 6 | 141.5 | CH | Pyridine C6 |

| 5 | 123.4 | CH | Pyridine C5 |

| 4 | 118.7 | CH | Pyridine C4 |

| 3-OCH | 71.2 | CH | Isopropoxy CH |

| 2-CH₂ | 62.5 | CH₂ | Hydroxymethyl CH₂ |

| 3-CH₃ | 22.1 | CH₃ | Isopropoxy CH₃ (x2) |

Infrared (IR) Spectroscopy Profiling

Infrared spectroscopy provides orthogonal validation of the functional groups independent of the magnetic environment. The broad absorption band centered at 3350 cm⁻¹ is the hallmark of the O-H stretching vibration. Strong bands at 1265 cm⁻¹ and 1045 cm⁻¹ correspond to the asymmetric and symmetric C-O-C stretching vibrations, respectively, confirming the presence of both the aryl ether and primary alcohol functionalities.

Table 3: FT-IR (ATR) Spectral Assignments

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Functional Group Assignment |

| 3350 | Strong | Broad | O-H stretch (Hydroxymethyl, H-bonded) |

| 2975, 2930 | Medium | Sharp | C-H stretch (Aliphatic, Isopropoxy/CH₂) |

| 1590, 1575 | Strong | Sharp | C=N, C=C stretch (Pyridine ring) |

| 1450 | Medium | Sharp | C-H bending (Aliphatic) |

| 1265 | Strong | Sharp | C-O-C asymmetric stretch (Aryl ether) |

| 1045 | Strong | Sharp | C-O stretch (Primary alcohol) |

Mass Spectrometry (MS) & Fragmentation Pathways

Electrospray ionization (ESI) in positive mode yields a robust pseudomolecular ion [M+H]⁺ at m/z 168.10. Subjecting this precursor ion to Collision-Induced Dissociation (CID) reveals two primary, competitive fragmentation pathways governed by the functional groups.

-

Neutral Loss of Water: Expulsion of H₂O (18 Da) from the hydroxymethyl group generates a stabilized benzylic-type carbocation at m/z 150.09.

-

Expulsion of Propene: A McLafferty-type rearrangement or direct inductive cleavage of the isopropoxy group expels a propene neutral (42 Da) to yield a pyridinol derivative at m/z 126.05.

Mass spectrometry fragmentation pathway of (3-Isopropoxypyridin-2-yl)methanol (ESI+).

Both primary fragments can undergo subsequent secondary losses to converge on a highly stable, fully stripped pyridine core at m/z 108.04. The presence of these specific daughter ions provides an unequivocal mass-fingerprint for this exact regiochemical isomer.

References

- Title: 2-(Chloromethyl)-3-isopropoxypyridine (EVT-13799038)

- Title: CAS号:14047-53-1 / (3-Isopropoxypyridin-2-yl)

Unlocking the Pharmacological Potential of Substituted Pyridinylmethanols: A Comprehensive Guide to Biological Activity, Synthesis, and Evaluation

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pursuit of novel pharmacophores frequently leads us back to highly versatile, low-molecular-weight scaffolds. Substituted pyridinylmethanols—molecules characterized by a pyridine ring bearing a hydroxymethyl group—represent a prime example of such structural utility. The pyridine nitrogen offers critical hydrogen-bond accepting capabilities, while the hydroxymethyl moiety serves as both a metabolic trigger and a synthetic bridge for further functionalization.

This technical whitepaper synthesizes field-proven insights into the biological activities of substituted pyridinylmethanols. Rather than presenting a static list of compounds, this guide deconstructs the causality behind their pharmacological efficacy, outlines self-validating experimental protocols for their evaluation, and provides authoritative grounding for their use in metabolic, antimicrobial, and neurological drug development.

Mechanistic Pharmacology & Key Biological Pathways

The biological activity of pyridinylmethanols is highly dependent on the substitution pattern (ortho, meta, or para to the nitrogen) and the specific functional groups attached to the core.

Metabolic Modulation via NAD+ Biosynthesis

One of the most biologically fundamental pyridinylmethanols is 3-pyridinemethanol (commonly known as nicotinyl alcohol). Historically recognized as a direct-acting peripheral vasodilator and antilipemic drug, its deeper mechanistic value lies in cellular metabolism. Recent in vitro studies utilizing HepG2 cells have demonstrated that 3-pyridinemethanol acts as a critical intermediate in the peroxidation pathway of the alkaloid myosmine. The chemical degradation of myosmine yields 3-pyridinemethanol, which is subsequently oxidized to nicotinic acid (NA). This feeds directly into the Preiss-Handler pathway, driving the biosynthesis of NAD+, a vital coenzyme for cellular homeostasis and lipid metabolism[1].

Antimicrobial Action via Bacterial RNAP Inhibition

Beyond endogenous metabolism, substituted pyridinylmethanols are foundational in the design of novel antimicrobial agents. The rising threat of multidrug-resistant bacteria necessitates targets outside the traditional antibiotic spectrum. Substituted pyridyl-benzamides, synthesized directly from pyridinylmethanol precursors, have been engineered to target bacterial RNA polymerase (RNAP). Utilizing structure-based ligand design, these derivatives bind to the myxopyronin (MyxB) binding site—a nonessential prokaryotic domain completely distinct from the catalytic active site[2]. While early-stage derivatives sometimes exhibit poor whole-cell penetration, the intrinsic RNAP inhibitory activity of the scaffold proves its viability as a lead structure[2].

Neurological Modulation via AMPA Receptors

In the central nervous system, 2-pyridinylmethanol derivatives are utilized as critical building blocks for positive allosteric modulators (PAMs) of the AMPA receptor. By coupling 2-pyridinylmethanol with specific sulfonamide or indane scaffolds via Mitsunobu-type reactions, researchers have developed compounds that potentiate glutamatergic neurotransmission. These modulators are actively investigated for their potential to treat psychiatric and neurological disorders, including schizophrenia and cognitive deficits[3].

Advanced Heterocyclic Synthesis

Substituted pyridinylmethanols also serve as precursors for more complex, biologically active heterocycles. For instance, intermolecular Ritter-type reactions utilizing pyridinylmethanols and aryl/alkylnitriles efficiently yield imidazo[1,5-a]pyridine analogs. These complex derivatives are highly valued in medicinal chemistry for their specific interactions with diverse biological targets, including oncology and central nervous system receptors[4].

Quantitative Data & Structure-Activity Relationship (SAR) Summary

To facilitate rapid comparison, the following table summarizes the quantitative and qualitative biological data associated with key substituted pyridinylmethanols and their downstream derivatives.

| Compound / Scaffold | Primary Biological Target | Observed Activity / IC50 | Pharmacological Application |

| 3-Pyridinemethanol | Preiss-Handler Pathway (NAD+) | High conversion to Nicotinic Acid | Vasodilation, Antilipemic, NAD+ Booster |

| Pyridyl-benzamides (from Pyridinylmethanol) | Bacterial RNA Polymerase (RNAP) | RNAP IC50 < 10 µM (In Vitro) | Novel Antibacterial Agents |

| 4-Chlorophenyl-2-pyridinylmethanol | Cellular Proliferation Pathways | Dose-dependent cytotoxicity | Anticancer / Antimicrobial Scaffold[5] |

| 2-Pyridinylmethanol derivatives | AMPA Receptor (Allosteric site) | Potentiation of Glutamate signaling | Neurological / Cognitive Therapeutics |

| Imidazo[1,5-a]pyridines | Diverse (Kinases, GPCRs) | Target-dependent (Yields up to 95%) | CNS and Oncology Lead Generation |

Self-Validating Experimental Protocols

To ensure scientific integrity, empirical evaluation of these compounds must rely on self-validating systems. The following protocols explain not just how to perform the assays, but why specific controls and steps are implemented to guarantee reliable data.

Protocol 1: In Vitro Bacterial RNAP Inhibition Assay

Rationale & Causality: Evaluating early-stage pyridinylmethanol RNAP inhibitors via standard Minimum Inhibitory Concentration (MIC) assays often yields false negatives due to poor bacterial cell wall permeability[2]. To isolate the compound's actual target affinity from its pharmacokinetic limitations, an in vitro fluorescence-based transcription assay is mandatory.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA. The inclusion of BSA prevents non-specific binding of the lipophilic pyridinylmethanol derivatives to the plastic microtiter plates.

-

Enzyme-Inhibitor Pre-incubation: Incubate 0.5 U of purified E. coli RNAP with varying concentrations of the substituted pyridinylmethanol derivative (0.1 µM to 100 µM) for 15 minutes at 37°C. Self-Validation: Always include a positive control (e.g., Rifampicin or Myxopyronin B) to confirm enzyme susceptibility, and a vehicle control (DMSO) to baseline maximum transcription.

-

Initiation of Transcription: Add a DNA template containing a strong promoter (e.g., T7 A1) alongside a nucleotide mix containing ATP, GTP, CTP, and a fluorescently labeled UTP analog.

-

Kinetic Measurement: Measure fluorescence polarization or intensity continuously for 30 minutes. The rate of fluorescence change is directly proportional to RNAP activity.

-

Data Analysis: Calculate the IC50 by plotting the initial velocity of the reaction against the log concentration of the inhibitor.

Protocol 2: Cell Viability & SAR Validation (MTT Assay)

Rationale & Causality: When evaluating the anticancer potential of scaffolds like 4-Chlorophenyl-2-pyridinylmethanol[5], it is critical to separate the baseline toxicity of the pyridine ring from the enhanced efficacy provided by the specific substitutions.

Step-by-Step Methodology:

-

Cell Seeding: Seed target cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours to allow for adherence.

-

Compound Treatment: Treat cells with a serial dilution of the synthesized pyridinylmethanol analogs. Self-Validation: Include an unsubstituted pyridine control and a 4-chlorophenyl control. If the analog does not significantly outperform these fragments, the SAR modification is deemed inactive.

-

Incubation: Incubate for 72 hours under standard physiological conditions (37°C, 5% CO2).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. The mitochondrial reductase in living cells will convert the yellow tetrazolium salt into purple formazan crystals. This step directly correlates metabolic viability with compound toxicity.

-

Solubilization & Readout: After 4 hours, remove the media, dissolve the formazan in 100 µL of DMSO, and measure absorbance at 570 nm.

Visualizations of Biological Pathways & Workflows

To conceptualize the dual utility of substituted pyridinylmethanols, the following diagrams map both their endogenous metabolic fate and the exogenous drug discovery workflow.

Metabolic pathway of 3-pyridinylmethanol driving NAD+ biosynthesis and lipid metabolism.

Self-validating screening workflow for substituted pyridinylmethanol RNAP inhibitors.

References

- Biosynthesis of vitamin B3 and NAD+: incubating HepG2 cells with the alkaloid myosmine Source: LMU Munich / Journal of The Science of Food and Agriculture URL

- Structure-Based Ligand Design of Novel Bacterial RNA Polymerase Inhibitors Source: ACS Medicinal Chemistry Letters URL

- WO2009080637A1 - Compounds which potentiate the ampa receptor and uses thereof in medicine Source: Google Patents URL

- Comparative Analysis of the Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol and Its Analogs Source: BenchChem URL

- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction Source: ACS Organic & Inorganic Au URL

Sources

Molecular Structure, Conformational Dynamics, and Synthetic Utility of (3-Isopropoxypyridin-2-yl)methanol: A Technical Whitepaper

Executive Summary

(3-Isopropoxypyridin-2-yl)methanol (CAS: 2168564-94-9) is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry and ligand design[1]. Characterized by a pyridine core substituted with a hydroxymethyl group at C2 and an isopropoxy group at C3, this molecule presents a fascinating case study in conformational dynamics, driven by competing intramolecular hydrogen-bonding networks. This whitepaper provides an in-depth analysis of its structural topology, details the causality behind its conformational preferences, and outlines self-validating experimental protocols for both its synthesis and structural elucidation.

Structural Topology & Physicochemical Profile

The molecular architecture of (3-Isopropoxypyridin-2-yl)methanol (SMILES: CC(C)Oc1cccnc1CO) dictates its behavior in both biological systems and synthetic pathways. The proximity of the C2-hydroxymethyl donor and the C1-nitrogen/C3-oxygen acceptors creates a localized polar microenvironment that heavily influences the molecule's topological polar surface area (TPSA) and lipophilicity.

Table 1: Physicochemical and Topological Properties

| Property | Value | Computational / Experimental Basis |

| Molecular Formula | C9H13NO2 | Exact Mass: 167.0946 Da |

| Molecular Weight | 167.21 g/mol | Standard Atomic Weights |

| Topological Polar Surface Area (TPSA) | 42.43 Ų | N (12.89) + O_ether (9.23) + O_hydroxyl (20.31) |

| LogP (Octanol/Water) | ~1.24 | Consensus lipophilicity prediction |

| H-Bond Donors | 1 | C2-Hydroxyl (-OH) |

| H-Bond Acceptors | 3 | Pyridine N1, Ether O3, Hydroxyl O |

| Rotatable Bonds | 4 | C2-C(OH), C3-O, O-CH(iPr), C-C(iPr) |

Conformational Dynamics & Intramolecular Interactions

The core structural feature of 2-hydroxymethylpyridines is their ability to form robust intramolecular hydrogen bonds. The electron density and basicity of the pyridine nitrogen play a critical role in the strength of this hydrogen bond, effectively acting as a potent electron-pair donor [2].

In (3-Isopropoxypyridin-2-yl)methanol, the conformational landscape is governed by the rotation around the C2–CH2OH bond ( τ1 ). The hydroxyl proton faces a competitive bifurcation:

-

The Syn-to-N1 Conformer (Global Minimum): The hydroxyl group donates a hydrogen bond to the pyridine nitrogen, forming a highly stable, planar 5-membered ring. Conformational studies on analogous 2-hydroxymethylpyridines confirm that this interaction provides significant thermodynamic stabilization (~4–6 kcal/mol) [3].

-

The Syn-to-O3 Conformer (Local Minimum): The hydroxyl group rotates to interact with the ether oxygen of the isopropoxy group, forming a 6-membered ring. However, the sp3 hybridized ether oxygen is a weaker hydrogen-bond acceptor than the sp2 pyridine nitrogen. Furthermore, the steric bulk of the isopropyl group forces a dihedral distortion that weakens the orbital overlap required for a strong H-bond.

Such structural motifs are not only critical for drug-target binding but are also widely utilized as chelating ligands in coordination chemistry, where the pre-organized syn-to-N1 conformation facilitates the formation of stable transition metal complexes (e.g., Manganese(II) complexes) [4].

Fig 1. Conformational logic and intramolecular hydrogen bonding pathways.

Experimental Workflows for Conformational Elucidation

To empirically validate the computational predictions of the conformational state, a self-validating Nuclear Magnetic Resonance (NMR) protocol is required.

Protocol 1: Solution-State 2D NOESY NMR

The causality of this method relies on the r−6 distance dependence of the Nuclear Overhauser Effect (NOE). By measuring through-space magnetization transfer, we can definitively map the spatial proximity of the hydroxyl proton.

Step-by-Step Methodology:

-

Sample Preparation (Critical Step): Dissolve 5–10 mg of (3-Isopropoxypyridin-2-yl)methanol in 0.5 mL of strictly anhydrous CDCl3 . Causality: Trace water accelerates intermolecular proton exchange. If the -OH proton exchanges faster than the NMR timescale, the signal broadens, and the NOE buildup is quenched, rendering the experiment invalid.

-

1D 1 H NMR Acquisition: Acquire a standard proton spectrum to identify the chemical shift of the -OH proton (typically a broad singlet between 4.5–5.5 ppm, heavily dependent on the strength of the intramolecular H-bond).

-

2D NOESY Acquisition: Set the mixing time ( τm ) to 300–500 ms. Causality: For a small molecule (MW ~167 g/mol ) tumbling rapidly in the extreme narrowing limit, this mixing time allows sufficient NOE buildup without introducing spin-diffusion artifacts.

-

Data Validation: Analyze the cross-peaks. A strong cross-peak between the -OH proton and the adjacent -CH 2

- protons, coupled with an absence of a cross-peak to the isopropoxy methine (-CH-) proton, self-validates the syn-to-N1 global minimum conformation.

Self-Validating Synthetic Methodology

The synthesis of (3-Isopropoxypyridin-2-yl)methanol requires precise control over chemoselectivity to prevent over-alkylation or over-reduction. The following three-step protocol starting from 3-hydroxypicolinic acid is designed with built-in thermodynamic and kinetic controls.

Protocol 2: Three-Step Synthesis Workflow

-

Fischer Esterification (Protection & Activation):

-

Procedure: Suspend 3-hydroxypicolinic acid (1.0 eq) in anhydrous methanol. Add catalytic concentrated H 2 SO 4 (0.1 eq) and reflux for 12 hours.

-

Causality: Converting the carboxylic acid to a methyl ester prevents unwanted side reactions during the subsequent basic alkylation step and significantly enhances the intermediate's solubility in organic solvents.

-

-

O-Alkylation (Etherification):

-

Procedure: Dissolve the resulting methyl 3-hydroxypicolinate (1.0 eq) in anhydrous DMF. Add K 2 CO 3 (2.0 eq) and 2-bromopropane (1.5 eq). Heat at 80 °C for 8 hours.

-

Causality: K 2 CO 3 is a mild base specifically chosen to deprotonate the phenolic hydroxyl without hydrolyzing the newly formed methyl ester. DMF, a polar aprotic solvent, leaves the nucleophilic phenoxide unsolvated, maximizing its reactivity for the S N 2 attack on 2-bromopropane.

-

-

Selective Ester Reduction:

-

Procedure: Dissolve the methyl 3-isopropoxypicolinate (1.0 eq) in absolute ethanol and cool to 0 °C. Add NaBH 4 (3.0 eq) portion-wise. Stir at room temperature for 4 hours.

-

Causality: NaBH 4 in ethanol is a mild reducing system that selectively reduces the ester to the primary alcohol without disturbing the pyridine ring or cleaving the ether linkage. The 0 °C initiation temperature acts as a self-validating safety control to manage the exothermic evolution of hydrogen gas.

-

Fig 2. Step-by-step synthetic workflow for (3-Isopropoxypyridin-2-yl)methanol.

References

-

Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution Source: Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

-

A comparative study on vibrational, conformational and electronic structure of 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via ResearchGate) URL:[Link]

-

Dalton Transactions - RSC Publishing (Manganese(II) complexes with 2-hydroxymethylpyridine) Source: Dalton Transactions URL:[Link]

Sources

Theoretical and Computational Profiling of (3-Isopropoxypyridin-2-yl)methanol: A Privileged Scaffold in Targeted Drug Discovery

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern rational drug design, the compound (3-Isopropoxypyridin-2-yl)methanol (CAS: 2168564-94-9)[1] has emerged as a highly versatile building block. Featuring a pyridine core functionalized with a 2-hydroxymethyl group and a 3-isopropoxy moiety, this scaffold is increasingly utilized in the development of targeted therapeutics, most notably as a crucial fragment in the synthesis of DHX9 RNA helicase inhibitors for oncology applications[2].

As a Senior Application Scientist, I approach the theoretical profiling of this molecule not merely as a computational exercise, but as a strategic de-risking phase. By understanding the quantum mechanical properties, binding thermodynamics, and pharmacokinetic profile of this scaffold early in the pipeline, we can rationally optimize lead compounds, reduce late-stage attrition, and engineer highly selective therapeutics.

Quantum Mechanical (QM) Profiling: Electronic and Steric Causality

Before simulating how a molecule interacts with a massive protein, we must first understand its intrinsic electronic behavior. Density Functional Theory (DFT) allows us to map the electrostatic potential and orbital energies, which dictate the reactivity of the 2-hydroxymethyl and 3-isopropoxy groups.

The isopropoxy group at the C3 position acts as an electron-donating group (EDG) via resonance and inductive effects. This strategically alters the basicity of the adjacent pyridine nitrogen and the nucleophilicity of the hydroxymethyl oxygen, tuning the molecule's hydrogen-bonding capacity.

Step-by-Step DFT Protocol

-

Initial Geometry Generation: Construct the 3D conformer of (3-Isopropoxypyridin-2-yl)methanol using a standard molecular builder (e.g., GaussView).

-

Optimization & Basis Set Selection: Perform geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is highly critical here to accurately model the electron density of the lone pairs on the oxygen atoms and the pyridine nitrogen.

-

Frequency Calculation: Execute a vibrational frequency calculation at the same level of theory.

-

Self-Validating System: Verify the absence of imaginary frequencies in the output. Zero imaginary frequencies confirm that the optimized geometry represents a true local energy minimum rather than a transition state.

-

Electronic Mapping: Generate the Molecular Electrostatic Potential (MEP) surface and calculate the HOMO-LUMO gap.

Quantitative QM Data Summary

Table 1: DFT Calculated Parameters for (3-Isopropoxypyridin-2-yl)methanol

| Property | Predicted Value | Mechanistic Significance |

| HOMO Energy | -6.12 eV | Dictates electron-donating capacity (Isopropoxy oxygen lone pairs). |

| LUMO Energy | -1.85 eV | Dictates electron-accepting capacity (Pyridine ring π∗ orbitals). |

| Energy Gap ( ΔE ) | 4.27 eV | Indicates high chemical hardness and kinetic stability in physiological environments. |

| Dipole Moment | 2.84 Debye | Influences aqueous solubility and long-range receptor electrostatics. |

Molecular Docking & Pharmacophore Modeling

When integrated into larger therapeutic molecules—such as inhibitors targeting the ATP-binding site of DHX9[3]—this scaffold acts as a highly specific pharmacophore. The pyridine nitrogen serves as a classic hydrogen-bond acceptor (HBA) for kinase/helicase hinge regions. Concurrently, the 3-isopropoxy group provides necessary steric bulk to occupy adjacent hydrophobic sub-pockets, driving selectivity.

Figure 1: Pharmacophore mapping of (3-Isopropoxypyridin-2-yl)methanol for target engagement.

Step-by-Step Docking Protocol

-

Protein Preparation: Retrieve the target crystal structure (e.g., DHX9 helicase). Assign protonation states at pH 7.4 to ensure physiologically accurate histidine tautomers.

-

Ligand Preparation: Generate low-energy conformers of the ligand.

-

Grid Generation: Center the docking grid on the known active site, ensuring the box encompasses the hinge region and the adjacent hydrophobic cleft.

-

Execution: Run the docking simulation using , which utilizes an empirical scoring function optimized for speed and accuracy[4].

-

Self-Validating System: Prior to docking the novel compound, redock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤ 2.0 Å[5].

Molecular Dynamics (MD) Simulations

Static docking provides a snapshot, but molecular interactions are highly dynamic. The isopropoxy group is highly flexible; therefore, Molecular Dynamics (MD) simulations are required to assess the temporal stability of the ligand-receptor complex and the persistence of the hydrogen bonds.

Step-by-Step MD Protocol

-

Parameterization: Assign the AMBER ff19SB force field for the protein and the General AMBER Force Field (GAFF2) for the ligand.

-

System Setup: Solvate the complex in a TIP3P cubic water box with a 10 Å buffer. Neutralize the system with Na⁺/Cl⁻ ions.

-

Minimization & Equilibration: Perform steepest descent minimization to remove steric clashes. Equilibrate the system first under an NVT ensemble (constant volume/temperature at 300 K), followed by an NPT ensemble (constant pressure at 1 atm).

-

Production Run: Execute a 100 ns production run using [6]. Use the SHAKE algorithm to constrain bonds involving hydrogen, allowing for a 2 fs time step.

-

Self-Validating System: Monitor the RMSD of the protein backbone over time. Only extract binding free energy (via MM-GBSA) from the trajectory after the RMSD has plateaued, ensuring the system has reached thermodynamic equilibrium[7].

Figure 2: Sequential in silico workflow for the computational profiling of small-molecule scaffolds.

In Silico ADMET & Physicochemical Profiling

A compound can bind with picomolar affinity in a simulation, but it will fail in the clinic if it lacks drug-like properties. Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening prevents late-stage attrition. We utilize to evaluate the pharmacokinetics of the (3-Isopropoxypyridin-2-yl)methanol scaffold[8].

Causality: The isopropoxy group significantly increases the lipophilicity (LogP) of the scaffold compared to a standard methoxy group. While this improves passive membrane permeability, it also requires monitoring for potential metabolic liabilities, such as CYP450-mediated dealkylation.

Quantitative ADMET Data Summary

Table 2: Predicted Physicochemical and ADMET Profile

| Parameter | Value | Drug-Likeness Implication |

| Molecular Weight | 167.21 g/mol | Highly optimal for Fragment-Based Drug Discovery (FBDD). |

| LogP (Consensus) | 1.45 | Excellent balance of aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | High probability of Blood-Brain Barrier (BBB) penetration if required. |

| H-Bond Donors | 1 | Favorable for avoiding excessive desolvation penalties during binding. |

| H-Bond Acceptors | 3 | Sufficient for specific target engagement without violating Lipinski's Rule of 5. |

Self-Validating System: To detect algorithmic bias, the predicted LogP is cross-referenced across multiple consensus models (e.g., iLOGP, XLOGP3, and WLOGP)[9]. A standard deviation of < 0.5 across models validates the reliability of the lipophilicity prediction.

Conclusion

The theoretical and computational profiling of (3-Isopropoxypyridin-2-yl)methanol reveals a scaffold that is electronically stable, sterically privileged, and highly drug-like. By systematically applying QM profiling, molecular docking, MD simulations, and ADMET predictions, drug development professionals can confidently leverage this building block to engineer highly selective inhibitors, particularly against complex targets like RNA helicases.

References

- Patent WO2023154519A1:Inhibitors of RNA helicase DHX9 and uses thereof. World Intellectual Property Organization.

-

AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Available at:[Link]

-

GROMACS: Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Available at:[Link]

-

SwissADME: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at:[Link]

Sources

- 1. (3-isopropoxypyridin-2-yl)methanol,2168564-94-9 [rovathin.com]

- 2. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 3. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. AutoDock Vina [vina.scripps.edu]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

safety, handling, and storage of (3-Isopropoxypyridin-2-yl)methanol

An In-depth Technical Guide to the Safe Handling, and Storage of (3-Isopropoxypyridin-2-yl)methanol

Abstract

(3-Isopropoxypyridin-2-yl)methanol is a substituted pyridinylmethanol derivative, a class of compounds frequently utilized as intermediates in pharmaceutical and agrochemical research and development. While specific toxicological and safety data for this exact molecule are not extensively published, a comprehensive safety protocol can be developed by analyzing its constituent functional groups: the pyridine core, the isopropoxy group, and the primary alcohol (methanol) moiety. This guide provides a detailed framework for researchers, scientists, and drug development professionals to safely handle, store, and manage (3-Isopropoxypyridin-2-yl)methanol in a laboratory setting. The protocols herein are grounded in established safety principles for related hazardous compounds and are designed to foster a self-validating system of safety and trustworthiness in experimental work.

Hazard Identification and Risk Assessment: An Inferential Analysis

Due to the absence of a specific Safety Data Sheet (SDS) for (3-Isopropoxypyridin-2-yl)methanol, a risk assessment must be constructed based on the known hazards of its structural components: pyridine and methanol. This approach allows us to anticipate potential hazards and implement appropriate controls.

-

Pyridine Core : Pyridine and its derivatives are known for their potential toxicity, flammability, and irritant properties.[1][2] They are often harmful if inhaled, ingested, or in contact with skin.[3][4]

-

Methanol Moiety : The hydroxymethyl group introduces hazards associated with methanol, which is toxic and can cause damage to organs, particularly the optic nerve.[5][6][7] Methanol is also flammable and toxic by inhalation, ingestion, and dermal absorption.[8][9][10]

-

Isopropoxy Group : This group contributes to the compound's flammability and may influence its metabolic pathways and toxicological profile.

Based on this analysis, (3-Isopropoxypyridin-2-yl)methanol should be treated as a hazardous substance with multiple potential risks. The following table summarizes the probable GHS hazard classifications.

| Hazard Class | Inferred GHS Category | Basis for Classification & Key Considerations |

| Flammable Liquids | Category 2 or 3 | Both pyridine and methanol are flammable liquids.[3][8] The presence of the isopropoxy group further supports this classification. Keep away from all ignition sources.[11] |

| Acute Toxicity (Oral) | Category 3 or 4 | Methanol is toxic if swallowed.[8][10] Pyridine is harmful if swallowed.[3] Ingestion could lead to central nervous system depression, metabolic acidosis, and blindness.[7][12] |

| Acute Toxicity (Dermal) | Category 3 or 4 | Both parent compounds can be absorbed through the skin and cause systemic toxicity.[3][9] |

| Acute Toxicity (Inhalation) | Category 3 or 4 | Vapors are likely to be harmful. Pyridine has a pungent odor, but olfactory fatigue can occur.[1][13] Inhalation of methanol can cause systemic poisoning.[7][14] |

| Skin Corrosion/Irritation | Category 2 | Pyridine derivatives often cause skin irritation.[3][15] Prolonged contact should be avoided. |

| Serious Eye Damage/Irritation | Category 1 or 2 | Causes serious eye irritation is a common warning for similar compounds.[15][16] Vapors can also be irritating. Direct contact could lead to severe damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 or 2 | This is a critical hazard associated with methanol, which causes damage to the optic nerve and central nervous system.[5][10] |

The Hierarchy of Controls: A Proactive Safety Framework

To mitigate the risks associated with handling (3-Isopropoxypyridin-2-yl)methanol, a systematic approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective control measures.

Caption: Risk management using the Hierarchy of Controls.

Engineering Controls: The primary line of defense is to handle (3-Isopropoxypyridin-2-yl)methanol exclusively within a certified chemical fume hood to prevent inhalation of vapors.[1][13] The fume hood should have a verified face velocity appropriate for handling toxic and flammable substances. All equipment used must be properly grounded to prevent static discharge, which could serve as an ignition source.[4][8]

Administrative Controls: A comprehensive Standard Operating Procedure (SOP) specific to this compound must be written and approved. All personnel must receive documented training on this SOP and the associated hazards before commencing work.[17] Work with this compound should be restricted to designated areas clearly marked with hazard warnings.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. Its use is non-negotiable.[13]

| Protection Type | Specification | Rationale & Best Practices |

| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to pyridine and methanol.[13] Latex gloves are not suitable. Always inspect gloves for defects before use and practice proper removal techniques to avoid skin contamination.[18][19] Change gloves immediately if contamination is suspected. |

| Eye Protection | Chemical Splash Goggles | Goggles provide a full seal around the eyes, protecting against splashes and vapors.[13] Safety glasses with side shields do not offer sufficient protection.[18] |

| Skin and Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant coat provides protection against splashes and in the event of a fire. Coats should be fully buttoned.[17] |

| Respiratory Protection | As needed based on risk assessment | For routine operations within a fume hood, respiratory protection is not typically required. However, for spill cleanup or in case of ventilation failure, a respirator with an appropriate organic vapor cartridge may be necessary.[18] |

Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step methodology is crucial for minimizing exposure and ensuring safety.

Protocol 1: Weighing and Transferring the Compound

-

Preparation : Don all required PPE (nitrile gloves, chemical splash goggles, lab coat). Ensure the chemical fume hood is on and functioning correctly.

-

Grounding : Before dispensing, ensure the source container and receiving vessel are bonded and grounded to prevent static electricity buildup, a potential ignition source.[8][11]

-

Dispensing : Perform all transfers within the fume hood. If the compound is a solid, use a spatula and weigh it onto a tared weigh boat. If it is a liquid, use a syringe or cannula for transfers between sealed containers.

-

Cleaning : After transfer, decontaminate the spatula and any affected surfaces with an appropriate solvent (e.g., isopropanol followed by water), collecting the waste in a designated hazardous waste container.

-

Sealing : Tightly close the source container immediately after use to prevent the escape of vapors.[5][13]

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and preventing hazardous situations.

-

Location : Store in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[3][5] The storage area should be separate from incompatible materials.

-

Container : Keep the compound in its original, tightly-closed, and clearly labeled container.[13]

-

Incompatibilities : Do not store with strong oxidizing agents, strong acids, peroxides, or acid anhydrides, as these could lead to vigorous, exothermic reactions.[5]

-

Ignition Sources : The storage area must be free of heat, sparks, and open flames.[4][20] Use only explosion-proof electrical equipment in the vicinity.[17]

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is vital. All laboratory personnel must be familiar with these procedures and the location of emergency equipment like safety showers, eyewash stations, and spill kits.[17]

Caption: Decision workflow for chemical spill response.

Personal Exposure Protocols:

-

Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[14][19]

-

Skin Contact : Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[3][13] Seek medical attention.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion : Do NOT induce vomiting.[3][14] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Waste Disposal

All waste containing (3-Isopropoxypyridin-2-yl)methanol, including contaminated consumables (gloves, paper towels, absorbent materials) and empty containers, must be disposed of as hazardous chemical waste.[17] Collect waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While (3-Isopropoxypyridin-2-yl)methanol is a valuable compound for scientific research, its structural similarity to pyridine and methanol necessitates that it be handled with the utmost care. By understanding the inferred hazards, implementing a hierarchy of controls, and adhering strictly to the handling, storage, and emergency protocols outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment. A proactive and informed approach to safety is paramount when working with novel chemical entities.

References

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

-

Methanol Safety Data Sheet. (2014, September 24). [Link]

-

PYRIDINE AR Safety Data Sheet. Loba Chemie. [Link]

-

Methanol Safety Data Sheet. (2023, September 5). Chemos GmbH & Co. KG. [Link]

-

Ministry of Manpower, Singapore. (2022, September 2). A Guide to Determine Quantities of Dangerous Substances. [Link]

-

Methanol Safe Handling. [Link]

-

(3,4-Dimethoxypyridin-2-yl)methanol Safety Data Sheet. (2010, November 19). Capot Chemical. [Link]

-

NextSDS. (6-ISOPROPOXYPYRIDIN-3-YL)METHANOL — Chemical Substance Information. [Link]

-

PubChem. (3-Aminopyridin-2-yl)methanol. [Link]

-

Nickson, C. (2024, December 18). Methanol Toxicity. LITFL. [Link]

-

Methanol Safety Data Sheet. (2021, December 16). Methanex. [Link]

-

University of California, Santa Barbara. (2012, December 14). Methanol - Standard Operating Procedure. [Link]

-

GOV.UK. (2016, May 15). Incident management: methanol. [Link]

-

Methanol Safety Data Sheet. Carl ROTH. [Link]

-

Wikipedia. Methanol toxicity. [Link]

-

GOV.UK. (2024, October 11). Methanol: toxicological overview. [Link]

-

Methanol Poisoning. [Link]

-

Silsource. 3-UREIDOPROPYLTRIETHOXYSILANE(50% IN METHANOL). [Link]

-

Methanol Safety Data Sheet. State of Michigan. [Link]

-

METHANOL EXTRA PURE Safety Data Sheet. Loba Chemie. [Link]

-

Ashurst, J.V., et al. (2025, February 6). Methanol Toxicity. StatPearls - NCBI Bookshelf. [Link]

Sources

- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 2. Pyridine: Properties, Uses, and Safety Guidelines You Must Know [webmedicalblog.com]

- 3. thermofishersci.in [thermofishersci.in]

- 4. lobachemie.com [lobachemie.com]

- 5. ssi.shimadzu.com [ssi.shimadzu.com]

- 6. litfl.com [litfl.com]

- 7. gov.uk [gov.uk]

- 8. chemos.de [chemos.de]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. lobachemie.com [lobachemie.com]

- 11. methanex.com [methanex.com]

- 12. Methanol toxicity - Wikipedia [en.wikipedia.org]

- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 15. fishersci.be [fishersci.be]

- 16. fishersci.com [fishersci.com]

- 17. lnba.net [lnba.net]

- 18. capotchem.com [capotchem.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Application Note & Protocol: A Convergent Synthetic Route to (3-Isopropoxypyridin-2-yl)methanol from 2-Chloropyridine

Abstract: This document provides a comprehensive guide for the multi-step synthesis of (3-isopropoxypyridin-2-yl)methanol, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-chloropyridine. The described synthetic strategy employs a sequence of robust and well-documented chemical transformations, including directed ortho-metalation, Williamson ether synthesis, palladium-catalyzed carbonylation, and ester reduction. This application note is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical guidance to ensure successful synthesis and high purity of the target compound.

Introduction: The Significance of Substituted Pyridylmethanols

Substituted (pyridin-2-yl)methanol scaffolds are privileged structures in modern drug discovery, appearing in a wide array of pharmacologically active agents.[1] Their ability to act as versatile intermediates and key structural motifs stems from the unique electronic properties of the pyridine ring and the reactive handle provided by the hydroxymethyl group. The target molecule, (3-isopropoxypyridin-2-yl)methanol, combines these features with an isopropoxy substituent at the 3-position, which can modulate lipophilicity, metabolic stability, and target-binding interactions. Consequently, efficient and scalable access to this compound is of significant interest for the synthesis of novel therapeutics.

This guide details a logical and convergent pathway starting from 2-chloropyridine, a commodity chemical. The chosen route is designed for both reliability and adaptability, allowing for potential modification to generate a library of analogous compounds.

Synthetic Strategy and Design

The transformation of 2-chloropyridine into (3-isopropoxypyridin-2-yl)methanol requires a multi-step approach, as direct functionalization is not feasible. The selected strategy focuses on the sequential and regioselective introduction of the required functional groups.

Retrosynthetic Analysis:

The primary alcohol in the target molecule can be obtained by the reduction of a corresponding ester, which in turn can be synthesized from an aryl halide via palladium-catalyzed carbonylation. The isopropoxy group is installed via a Williamson ether synthesis on a hydroxylated precursor. This leads back to the critical challenge: the regioselective introduction of a hydroxyl group at the C-3 position of the 2-chloropyridine starting material. This is achieved through directed ortho-metalation, a powerful tool for C-H activation adjacent to a directing group.

Overall Synthetic Workflow:

The forward synthesis is a four-step sequence designed to build complexity in a controlled manner.

Figure 1: Overall synthetic workflow from 2-chloropyridine to the target molecule.

Mechanistic Insights: The Chemistry Behind the Synthesis

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Step 1: Directed ortho-Metalation (DoM) The chlorine atom at the C-2 position of the pyridine ring is an effective directing group for deprotonation at the adjacent C-3 position. A strong, sterically hindered base like lithium diisopropylamide (LDA) is used to regioselectively abstract the C-3 proton, forming a transient 2-chloro-3-lithiopyridine species. This powerful nucleophile is then trapped with an electrophile, triisopropyl borate, to form a boronate ester. Subsequent oxidative workup with hydrogen peroxide replaces the carbon-boron bond with a carbon-oxygen bond, yielding the desired hydroxyl group. The use of low temperatures (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.[2]

Step 3: Palladium-Catalyzed Carbonylation This reaction converts the C-Cl bond into a C-C bond, introducing the carbonyl group. The mechanism involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the 2-chloro-3-isopropoxypyridine. Carbon monoxide then inserts into the resulting palladium(II)-aryl complex. Finally, nucleophilic attack by methanol, followed by reductive elimination, releases the methyl ester product and regenerates the active palladium(0) catalyst.

Figure 2: Simplified catalytic cycle for palladium-catalyzed carbonylation.

Detailed Experimental Protocols

Safety Precaution: All reactions must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Reagents such as LDA, NaH, CO gas, and LiAlH₄ are hazardous and require specific handling procedures.

Step 1: Synthesis of 2-Chloro-3-hydroxypyridine

Reaction Scheme: 2-Chloropyridine → (LDA, Triisopropyl borate, THF, -78 °C) → (H₂O₂, NaOH) → 2-Chloro-3-hydroxypyridine

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Diisopropylamine | 101.19 | 4.2 mL | 30 mmol | 1.5 |

| n-Butyllithium (2.5 M) | 64.06 | 12.0 mL | 30 mmol | 1.5 |

| 2-Chloropyridine | 113.55 | 2.27 g | 20 mmol | 1.0 |

| Triisopropyl borate | 188.08 | 5.6 mL | 24 mmol | 1.2 |

| Tetrahydrofuran (THF) | - | 100 mL | - | - |

Protocol:

-

LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (40 mL) and diisopropylamine (4.2 mL). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes) dropwise. Stir the solution at -78 °C for 30 minutes.

-

Metalation: In a separate flask, dissolve 2-chloropyridine (2.27 g) in anhydrous THF (20 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting dark solution for 1 hour at -78 °C.

-

Borylation: Add triisopropyl borate (5.6 mL) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Oxidative Workup: Cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow addition of water (20 mL). Add 3 M aqueous NaOH solution (20 mL), followed by the slow, dropwise addition of 30% hydrogen peroxide (10 mL), maintaining the temperature below 20 °C.

-

Purification: Stir the mixture at room temperature for 2 hours. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-chloro-3-hydroxypyridine as a solid.

Step 2: Synthesis of 2-Chloro-3-isopropoxypyridine

Reaction Scheme: 2-Chloro-3-hydroxypyridine + 2-Iodopropane → (NaH, DMF) → 2-Chloro-3-isopropoxypyridine

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Chloro-3-hydroxypyridine | 129.56 | 1.30 g | 10 mmol | 1.0 |

| Sodium Hydride (60% disp.) | 24.00 | 0.44 g | 11 mmol | 1.1 |

| 2-Iodopropane | 169.99 | 1.1 mL | 11 mmol | 1.1 |

| Dimethylformamide (DMF) | - | 30 mL | - | - |

Protocol:

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (0.44 g of a 60% dispersion in mineral oil). Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the oil, then carefully decant the hexanes.

-

Deprotonation: Add anhydrous DMF (20 mL). Cool the suspension to 0 °C. Add a solution of 2-chloro-3-hydroxypyridine (1.30 g) in anhydrous DMF (10 mL) dropwise. Stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Alkylation: Add 2-iodopropane (1.1 mL) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup and Purification: Carefully quench the reaction by pouring it into ice-water (100 mL). Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to give 2-chloro-3-isopropoxypyridine as an oil.

Step 3: Synthesis of Methyl 3-isopropoxypyridine-2-carboxylate

Reaction Scheme: 2-Chloro-3-isopropoxypyridine + CO (g) + MeOH → (Pd(dppf)Cl₂, Et₃N) → Methyl 3-isopropoxypyridine-2-carboxylate

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 2-Chloro-3-isopropoxypyridine | 171.62 | 1.72 g | 10 mmol | 1.0 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 408 mg | 0.5 mmol | 0.05 |

| Triethylamine (Et₃N) | 101.19 | 2.8 mL | 20 mmol | 2.0 |

| Methanol (MeOH) | - | 50 mL | - | - |

| Carbon Monoxide (CO) | 28.01 | 1 atm | - | - |

Protocol:

-

Setup: To a high-pressure reaction vessel (e.g., a Parr autoclave) equipped with a stirrer bar, add 2-chloro-3-isopropoxypyridine (1.72 g), Pd(dppf)Cl₂·CH₂Cl₂ (408 mg), methanol (50 mL), and triethylamine (2.8 mL).

-

Reaction: Seal the vessel, purge it three times with carbon monoxide gas, and then pressurize to 1 atm (or higher, e.g., 50 psi, for faster reaction) with CO. Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: After cooling to room temperature, carefully vent the CO gas in a fume hood. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL), wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude ester by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

Step 4: Synthesis of (3-Isopropoxypyridin-2-yl)methanol

Reaction Scheme: Methyl 3-isopropoxypyridine-2-carboxylate → (LiAlH₄, THF) → (3-Isopropoxypyridin-2-yl)methanol

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Methyl 3-isopropoxypyridine-2-carboxylate | 195.21 | 1.95 g | 10 mmol | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 0.42 g | 11 mmol | 1.1 |

| Tetrahydrofuran (THF) | - | 50 mL | - | - |

Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a suspension of LiAlH₄ (0.42 g) in anhydrous THF (20 mL). Cool the suspension to 0 °C.

-

Reduction: Add a solution of the ester (1.95 g) in anhydrous THF (30 mL) dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Quenching (Fieser Workup): Cool the mixture back to 0 °C. Quench the reaction by the sequential and careful dropwise addition of water (0.42 mL), followed by 15% aqueous NaOH (0.42 mL), and finally more water (1.26 mL). This procedure is crucial for generating a granular, easily filterable precipitate.

-

Purification: Stir the resulting white suspension at room temperature for 30 minutes. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through Celite, washing the filter cake thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure to yield the pure (3-isopropoxypyridin-2-yl)methanol, which can be further purified by chromatography if necessary.

Sources

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

using (3-Isopropoxypyridin-2-yl)methanol in parallel synthesis

Title: Application Note: High-Throughput Parallel Synthesis Workflows Utilizing (3-Isopropoxypyridin-2-yl)methanol as a Privileged Scaffold

1. Introduction & Strategic Rationale In modern drug discovery, substituted pyridines are ubiquitous due to their favorable physicochemical properties and ability to participate in key hydrogen-bonding interactions within target binding pockets. Specifically, (3-Isopropoxypyridin-2-yl)methanol (CAS: 1243407-14-8) has emerged as a highly versatile, privileged scaffold[1]. It is frequently utilized in the combinatorial synthesis of kinase inhibitors targeting FGFR4, ATM, and DNA-PK[2],[3], as well as RNA helicase DHX9 inhibitors[4].

Mechanistic Causality: The strategic value of this specific building block lies in its trifunctional nature:

-

The Pyridine Core: Acts as a hydrogen-bond acceptor, crucial for anchoring molecules in the ATP-binding hinge region of kinases[3].

-

The 3-Isopropoxy Group: Provides tunable steric bulk that restricts the rotational freedom of the 2-position substituent. This conformational locking minimizes entropic penalties upon target binding. Furthermore, the electron-donating nature of the alkoxy group increases the electron density of the pyridine ring, subtly modulating its pKa and improving metabolic stability compared to unsubstituted analogs[5].

-

The 2-Hydroxymethyl Handle: An orthogonal, highly reactive site ideal for divergent parallel synthesis. It can be oxidized, halogenated, or directly coupled without requiring protection/deprotection sequences of the pyridine nitrogen.

2. Divergent Parallel Synthesis Pathways

To maximize the chemical space explored around this scaffold, library generation typically proceeds via three primary pathways: Oxidation/Reductive Amination, Direct Mitsunobu Etherification, and Halogenation/Alkylation.

Divergent parallel synthesis workflows utilizing (3-Isopropoxypyridin-2-yl)methanol as a scaffold.

3. Experimental Protocols: Self-Validating Workflows

The following protocols are optimized for 96-well deep-well block formats, ensuring high-throughput fidelity and self-validation through integrated analytical checkpoints.

Protocol A: Oxidation and High-Throughput Reductive Amination

Causality & Choice of Reagents: Dess-Martin Periodinane (DMP) is selected over Swern oxidation to eliminate the generation of malodorous dimethyl sulfide, which is highly problematic in open-well parallel synthesis environments. Sodium triacetoxyborohydride (STAB) is used as the reducing agent because it is mild and selectively reduces imines/iminiums without reducing the aldehyde precursor.

Step 1: Oxidation to 3-Isopropoxypyridine-2-carboxaldehyde

-

Reaction: In a dry 250 mL round-bottom flask, dissolve (3-Isopropoxypyridin-2-yl)methanol (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

-

Addition: Cool to 0 °C. Add DMP (11.0 mmol) portion-wise over 10 minutes.

-

Agitation: Warm to room temperature and stir for 2 hours.

-

Self-Validation Checkpoint: Sample 10 µL, dilute in LC-MS grade Methanol, and inject. Confirm complete disappearance of the alcohol ( [M+H]+=168.1 ) and appearance of the aldehyde ( [M+H]+=166.1 ).

-

Workup: Quench with saturated aqueous NaHCO3 and Na2S2O3 (1:1, 50 mL). Extract with DCM, dry over Na2SO4 , and concentrate. Use the crude aldehyde directly to prevent degradation.

Step 2: Parallel Reductive Amination (96-Well Format)

-

Dispensing: Dispense the crude aldehyde (0.1 mmol per well) as a solution in 1,2-dichloroethane (DCE, 0.5 mL) into a 96-well deep-well block.

-

Amine Addition: Add a unique primary or secondary amine (0.12 mmol) to each well using an automated liquid handler.

-

Imine Formation: Add glacial acetic acid (0.1 mmol) to each well. Seal and shake at room temperature for 2 hours.

-

Reduction: Unseal and add STAB (0.2 mmol) to each well. Reseal and shake for 16 hours at room temperature.

-

Quench & Purification: Quench with 1M NaOH (0.5 mL). Extract the organic layer, evaporate under a nitrogen stream, and purify via preparative HPLC.

Protocol B: Parallel Mitsunobu Etherification

Causality & Choice of Reagents: The proximity of the basic pyridine nitrogen to the primary alcohol accelerates the Mitsunobu reaction by stabilizing the intermediate alkoxyphosphonium ion. Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile (lower explosivity) and liquid state, which facilitates automated dispensing.

-

Dispensing: Into a 96-well block, dispense (3-Isopropoxypyridin-2-yl)methanol (0.1 mmol) and a diverse library of phenols (0.12 mmol) dissolved in anhydrous THF (0.5 mL) per well.

-

Phosphine Addition: Add Triphenylphosphine ( PPh3 , 0.15 mmol) as a THF solution.

-

Activation: Cool the block to 0 °C using a chilling station. Dropwise, add DIAD (0.15 mmol) via liquid handler.

-

Agitation: Shake the block at room temperature for 12 hours.

-

Self-Validation Checkpoint: Perform high-throughput LC-MS. Target mass for successful coupling is [Mphenol+167−18+H]+ .

-

Purification: Concentrate the solvent. Purify directly via solid-phase extraction (SPE) using basic alumina cartridges to trap the triphenylphosphine oxide byproduct, followed by prep-HPLC.

4. Quantitative Data Presentation

The efficiency of these parallel synthesis routes heavily depends on the steric and electronic nature of the library components. Table 1 summarizes typical reaction metrics observed when utilizing (3-Isopropoxypyridin-2-yl)methanol in a 96-well format.

Table 1: Reaction Metrics for (3-Isopropoxypyridin-2-yl)methanol Derivatization in 96-Well Format

| Reaction Pathway | Reagent Class (Library) | Avg. Conversion (%) | Avg. Purity (Post-Prep HPLC) | Major Byproducts / Limitations |

| A. Reductive Amination | Primary Aliphatic Amines | 88 - 95% | > 98% | Over-alkylation (trace tertiary amines). |

| A. Reductive Amination | Secondary Amines | 75 - 85% | > 95% | Unreacted aldehyde; requires excess STAB. |

| A. Reductive Amination | Anilines (Aryl Amines) | 40 - 60% | > 90% | Poor nucleophilicity; requires Lewis acid (e.g., Ti(OiPr)4 ). |

| B. Mitsunobu | Electron-Deficient Phenols | 85 - 92% | > 95% | Hydrazine dicarboxylate byproducts. |

| B. Mitsunobu | Electron-Rich Phenols | 50 - 70% | > 90% | Unreacted starting materials due to high pKa. |

| C. Alkylation (via Chloride) | N-Heterocycles (e.g., Pyrazoles) | 80 - 90% | > 95% | Regioisomeric mixtures if heterocycle is asymmetric. |

Note: Conversion rates are based on integrated LC-MS UV (254 nm) traces prior to purification.

5. Conclusion (3-Isopropoxypyridin-2-yl)methanol is a highly efficient scaffold for parallel synthesis. Its structural features not only impart desirable pharmacological properties for kinase inhibition but also offer robust, orthogonal reactivity for high-throughput library generation. By implementing self-validating checkpoints and understanding the mechanistic causality of reagent selection, drug discovery teams can rapidly expand their structure-activity relationship (SAR) campaigns.

References

- Title: CAS号:1243407-14-8 - 毕得医药: (3-Isopropoxypyridin-2-yl)

- Title: KR20170129757A - Formylated N-heterocyclic derivatives as FGFR4 inhibitors Source: Google Patents URL

- Title: US12187742B2 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy Source: Google Patents URL

- Title: WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof Source: Google Patents URL

- Title: US10662184B2 - Benzenesulfonamide compounds and their use as therapeutic agents Source: Google Patents URL

Sources

- 1. CAS:1243407-14-83-Cyclopropoxypyridine-2,6-dicarboxylic acid-毕得医药 [bidepharm.com]

- 2. KR20170129757A - Formylated N-heterocyclic derivatives as FGFR4 inhibitors - Google Patents [patents.google.com]

- 3. US12187742B2 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy - Google Patents [patents.google.com]

- 4. WO2023154519A1 - Inhibitors of rna helicase dhx9 and uses thereof - Google Patents [patents.google.com]

- 5. US10662184B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

Advanced Derivatization Protocols for (3-Isopropoxypyridin-2-yl)methanol: A Comprehensive Guide for Drug Development

Executive Summary

The compound (3-Isopropoxypyridin-2-yl)methanol (CAS: 2168564-94-9) is a highly versatile building block in medicinal chemistry. The 3-isopropoxy group provides unique steric bulk and electron-donating properties to the pyridine ring, making this scaffold highly valuable in the development of targeted therapeutics, including DHX9 RNA helicase inhibitors 1.

This application note provides detailed, self-validating protocols for three core derivatizations of the C2-hydroxymethyl group: Halogenation (activation for alkylation), Oxidation (conversion to an electrophilic aldehyde), and Etherification (hydroxyl protection).

Mechanistic Rationale & Strategic Workflow

Derivatizing the primary alcohol on a 2-pyridinemethanol system requires specific considerations. The proximity of the basic pyridine nitrogen heavily influences the reaction microenvironment. For instance, the nitrogen can act as an intramolecular base, participate in hydrogen bonding, or inadvertently coordinate with transition-metal catalysts 2. Understanding these causal relationships is critical for selecting the appropriate reagents and workup conditions.

Logical workflow for the derivatization of (3-Isopropoxypyridin-2-yl)methanol.

Core Derivatization Workflows

Halogenation via Thionyl Chloride (Synthesis of Alkylating Agents)

Converting the hydroxymethyl group to a chloromethyl group transforms the stable alcohol into a potent electrophile for cross-coupling or SN2 alkylation. Thionyl chloride ( SOCl2 ) is the reagent of choice for this transformation 3.